molecular formula C6H6ClFIN B6338698 3-Fluoro-5-iodoaniline hydrochloride CAS No. 1182284-39-4

3-Fluoro-5-iodoaniline hydrochloride

Cat. No.: B6338698
CAS No.: 1182284-39-4
M. Wt: 273.47 g/mol
InChI Key: KPHUITXCEHINNB-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodoaniline hydrochloride: is an organic compound with the molecular formula C6H5FIN·HCl It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine and iodine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodoaniline hydrochloride typically involves multiple steps. One common method includes the nitration of fluorobenzene to produce 3-fluoronitrobenzene, followed by iodination to yield 3-fluoro-5-iodonitrobenzene. The nitro group is then reduced to an amine group, resulting in 3-Fluoro-5-iodoaniline. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide or alkoxide ions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Products: Include nitroso and nitro derivatives.

    Reduction Products: Primarily the amine form.

    Coupling Products: Various biaryl or diaryl compounds.

Scientific Research Applications

Chemistry: 3-Fluoro-5-iodoaniline hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound for understanding the interactions of halogenated aromatic amines with enzymes and receptors .

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodoaniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-2-iodoaniline hydrochloride
  • 3-Chloro-5-iodoaniline
  • 3-Fluoro-4-iodoaniline

Comparison: 3-Fluoro-5-iodoaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern results in distinct chemical and biological properties compared to other similar compounds. For instance, the position of the halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability .

Properties

IUPAC Name

3-fluoro-5-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHUITXCEHINNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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